Product packaging for Zidovudine O-|A-D-glucuronide (sodium)(Cat. No.:)

Zidovudine O-|A-D-glucuronide (sodium)

Cat. No.: B12421364
M. Wt: 465.35 g/mol
InChI Key: ANFPIJBVCFGZOF-UACHAAAFSA-M
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Description

Significance of Glucuronidation in the Metabolic Fate of Xenobiotics and Endogenous Compounds

Among the Phase II pathways, glucuronidation is one of the most important and common, responsible for the metabolism of a vast array of substances. wisdomlib.orgjove.com This includes not only drugs and environmental toxins but also endogenous compounds like bilirubin (B190676), steroid hormones (androgens and estrogens), and bile acids. wikipedia.org The process involves the enzymatic transfer of a glucuronic acid moiety from a high-energy coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. numberanalytics.comwikipedia.org This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). drughunter.comjove.com

The addition of the highly polar glucuronic acid group dramatically increases the water solubility of lipophilic (fat-soluble) compounds, transforming them into glucuronide conjugates that are more easily eliminated from the body. numberanalytics.comwikipedia.org This process is primarily considered a detoxification pathway, as the resulting glucuronides are typically less biologically active and less toxic than their parent compounds. uomus.edu.iqnih.gov Glucuronidation mainly occurs in the liver, but UGT enzymes are also present in other major organs, including the intestines, kidneys, and brain, highlighting its systemic importance in biotransformation. wikipedia.orgxcode.life

Historical Context of Zidovudine (B1683550) Glucuronide Discovery and its Role as a Key Metabolite

Zidovudine (ZDV), also known as azidothymidine (AZT), is an antiretroviral drug that undergoes extensive metabolism following administration. youtube.comresearchgate.net The primary metabolic pathway for zidovudine is glucuronidation in the liver, leading to the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucuronide (GZDV), also referred to as Zidovudine O-β-D-glucuronide. researchgate.netpharmgkb.orgclinpgx.org This glucuronide conjugate is the major metabolite of zidovudine, accounting for a significant portion of the administered drug's clearance. pharmgkb.orgclinpgx.org

The discovery and characterization of GZDV were crucial for understanding the complete pharmacokinetic profile of zidovudine. Early studies in the late 1980s led to the development of analytical methods, such as high-performance liquid chromatography (HPLC), to simultaneously measure both zidovudine and its glucuronide metabolite in biological fluids like serum. nih.gov These methods were essential for clinical studies investigating how the drug is absorbed, distributed, metabolized, and excreted. nih.gov GZDV itself is considered an inactive metabolite, and its formation is a key step in the detoxification and elimination of zidovudine from the body, with the majority being excreted in the urine. pharmgkb.orgyoutube.com The conversion to GZDV is so significant that it is the predominant metabolic fate of the drug. pharmgkb.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N5NaO10 B12421364 Zidovudine O-|A-D-glucuronide (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N5NaO10

Molecular Weight

465.35 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1

InChI Key

ANFPIJBVCFGZOF-UACHAAAFSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Origin of Product

United States

Biotransformation Pathways and Enzymatic Formation of Zidovudine Glucuronide

Elucidation of Zidovudine (B1683550) Glucuronidation as a Primary Metabolic Route

Zidovudine undergoes three main metabolic transformations: intracellular phosphorylation to its active triphosphate form, reduction of its azido (B1232118) group, and glucuronidation. researchgate.netclinpgx.org Of these, glucuronidation is quantitatively the most significant pathway. clinpgx.org This process involves the conjugation of zidovudine with glucuronic acid, leading to the formation of 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite. pharmgkb.orgdrugbank.comnih.gov The prominence of this route is evidenced by the fact that approximately 60-70% of a zidovudine dose is eliminated from the body through the kidneys as GZDV. pharmgkb.org The area under the curve for GZDV is about threefold greater than that of the parent drug, further highlighting that hepatic glucuronidation is the major route of elimination for zidovudine. drugbank.com

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The enzymatic conjugation of zidovudine is catalyzed by members of the uridine-5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the liver. nih.gov

Extensive research has identified UGT2B7 as the principal enzyme responsible for the glucuronidation of zidovudine. pharmgkb.orgdrugbank.com Studies involving the screening of multiple human UGT isoforms have consistently demonstrated that UGT2B7 exhibits the highest catalytic activity towards zidovudine. pharmgkb.orgnih.gov This isoform's unique specificity for various compounds, including zidovudine, establishes it as a key enzyme in drug metabolism. nih.gov The kinetic properties of recombinant UGT2B7 are similar to those observed in human liver microsomes, reinforcing its primary role in this specific metabolic reaction. nih.govnih.gov

While the UGT enzyme family includes numerous isoforms classified into the UGT1 and UGT2 families, studies on zidovudine metabolism have consistently highlighted the singular importance of UGT2B7. pharmgkb.orgnih.gov In screening studies that tested a panel of 11 different UGTs, UGT2B7 was singled out as the main isoform involved in the formation of GZDV. pharmgkb.org Other research confirms that UGT2B7 is the only reactive enzyme for this conjugation among various UGT1A and UGT2B enzymes tested. nih.gov Although genetic variations and polymorphisms in the UGT2B7 gene can contribute to interindividual differences in zidovudine metabolism, the contribution of other UGT isoforms to the direct glucuronidation of zidovudine appears to be minimal. researchgate.net

The kinetics of zidovudine glucuronidation have been characterized in various in vitro systems, such as human liver microsomes (HLM) and with recombinant UGT2B7. These studies typically follow Michaelis-Menten kinetics, allowing for the determination of the Michaelis constant (Km) and maximum reaction velocity (Vmax).

The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction. Studies have shown that these kinetic parameters can be influenced by experimental conditions, such as the presence of bovine serum albumin (BSA), which can disrupt microsomal membranes and sequester inhibitory fatty acids, thereby increasing enzyme activity. nih.govnih.govaalto.fi

Below is a table summarizing kinetic data from various in vitro studies.

Interactive Table: Kinetic Parameters for Zidovudine Glucuronidation

Enzyme Source Km Vmax Conditions/Notes Reference
Human Liver Microsomes 2.60 ± 0.52 mM 68.0 ± 23.4 nmol/h/mg Mean of 5 livers nih.gov
Human Liver Microsomes 2.89 mM (average) Not Reported Mean of 20 livers nih.gov
Human Liver Microsomes 923 ± 357 µM Not Reported Without BSA nih.gov
Human Liver Microsomes 91 ± 9 µM Not Reported With 2% BSA nih.gov
Human Liver Microsomes 1000 µM Not Reported - nih.gov
Recombinant UGT2B7 478 µM Not Reported Without BSA nih.gov
Recombinant UGT2B7 70 µM Not Reported With 2% BSA nih.gov
Human Liver Microsomes 1.15 ± 0.35 mM 4.88 ± 0.99 nmol/min/mg Without BSA researchgate.net
Human Liver Microsomes 0.36 ± 0.05 mM 5.38 ± 0.40 nmol/min/mg With 1% BSA researchgate.net

Cellular and Subcellular Localization of Glucuronidation Activity in Preclinical Models

The primary site for the glucuronidation of zidovudine in the body is the liver. nih.govnih.gov Within the liver cells (hepatocytes), the UGT enzymes responsible for this reaction are membrane-bound proteins. jst.go.jp Specifically, UGT2B7 is located on the endoplasmic reticulum and nuclear membranes. The active site of the UGT enzyme is situated on the luminal side of the endoplasmic reticulum membrane. nih.govyoutube.com This subcellular localization means that for the glucuronidation reaction to occur, zidovudine must be transported into the cell and then interact with the active site of the enzyme within this organelle. In vitro studies consistently use liver microsomes—vesicles formed from the endoplasmic reticulum—as the enzyme source to investigate this metabolic pathway. nih.govnih.gov

Investigation of Regio- and Stereoselectivity in Glucuronide Formation

The enzymatic formation of zidovudine glucuronide is a highly specific process. The reaction exhibits significant regioselectivity, meaning the glucuronic acid moiety is attached to a specific position on the zidovudine molecule. The resulting metabolite is identified as 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV). pharmgkb.orgdrugbank.comnih.gov This nomenclature indicates that the glucuronidation occurs exclusively at the 5'-hydroxyl group of the deoxyribose portion of zidovudine.

Furthermore, the process demonstrates stereoselectivity. The chemical name specifies the formation of a "beta-D-glucopyranuronosyl" conjugate, which describes the specific stereochemical configuration of the glycosidic bond that links glucuronic acid to zidovudine.

Synthetic Strategies and Chemical Derivatization of Zidovudine Glucuronide

Chemical Synthesis Approaches for Zidovudine (B1683550) Glucuronide and Analogues

The chemical synthesis of GZDV presents challenges due to the multiple reactive functional groups in both the zidovudine and glucuronic acid moieties. scielo.br Effective synthesis relies on strategic glycosylation reactions and the use of protecting groups to ensure regioselectivity and yield.

Glycosylation Reactions for O-Glucuronide Formation

The core of GZDV synthesis is the formation of an O-glycosidic bond between the 5'-hydroxyl group of zidovudine and the anomeric carbon of a glucuronic acid derivative. This reaction, known as glycosylation, typically involves the use of an activated glucuronyl donor. researchgate.net

One common approach involves the reaction of a protected zidovudine derivative with a glucuronyl donor, such as a glucuronyl bromide or acetate, in the presence of a promoter like a silver or mercury salt. The stereochemical outcome of the glycosylation is crucial, with the aim of forming the β-anomer, which is the naturally occurring configuration. The choice of solvent, temperature, and promoter can significantly influence the anomeric selectivity.

Another strategy involves the use of thioglycosides or other more reactive glycosyl donors, which can be activated under milder conditions, potentially reducing the formation of side products. The inherent reactivity of the 5'-hydroxyl group of zidovudine facilitates this reaction. scielo.br

Protective Group Strategies and Deprotection Methodologies

To achieve the selective formation of the 5'-O-glucuronide, it is essential to protect other reactive groups, particularly the hydroxyl groups of the glucuronic acid and any other potentially reactive sites.

Table 1: Common Protecting Groups in Zidovudine Glucuronide Synthesis

Functional Group to ProtectCommon Protecting GroupsDeprotection Conditions
Carboxylic acid (Glucuronic acid)Methyl or Benzyl (B1604629) estersSaponification (for methyl esters) or hydrogenolysis (for benzyl esters)
Hydroxyl groups (Glucuronic acid)Acetyl or Benzoyl groupsBasic hydrolysis
5'-Hydroxyl group (Zidovudine - if derivatizing other positions)Trityl or Silyl ethersAcidic hydrolysis or fluoride-mediated cleavage

The selection of protecting groups is guided by their stability under the glycosylation conditions and the ease of their subsequent removal without affecting the newly formed glucuronide linkage or other sensitive functional groups like the azido (B1232118) group in zidovudine. For instance, after successful glycosylation, acetyl protecting groups on the glucuronic acid moiety can be removed under basic conditions, followed by the deprotection of the carboxyl group to yield the final sodium salt of Zidovudine O-β-D-glucuronide.

Enzyme-Assisted Synthetic Methods for Glucuronide Production

Enzymatic synthesis offers a highly specific and often more straightforward alternative to chemical synthesis for producing GZDV. This approach leverages the natural metabolic pathway of zidovudine. clinpgx.orgpharmgkb.org

Utilizing Recombinant UGT Enzymes and Liver Microsomes from Various Species

The glucuronidation of zidovudine is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT2B7 isoform in humans. clinpgx.orgnih.gov For synthetic purposes, recombinant UGT2B7 expressed in cell lines like HEK293 or insect cells can be used. nih.govnih.gov These systems provide a clean and well-defined catalytic environment.

Alternatively, liver microsomes from various species, including humans, rats, and monkeys, which are rich in UGT enzymes, can be employed. nih.govnih.gov While human liver microsomes provide the most clinically relevant model, microsomes from other species can also be effective for producing GZDV, though the kinetic parameters may differ. nih.gov Studies have shown that both mouse and human UGT2 enzymes can catalyze the glucuronidation of zidovudine. nih.gov

Optimization of Biocatalytic Reaction Conditions (pH, Temperature, Cofactors)

To maximize the yield and efficiency of the enzymatic synthesis, several reaction parameters must be optimized.

Table 2: Optimized Conditions for Enzymatic Zidovudine Glucuronidation

ParameterOptimal Range/ConditionRationale
pH 7.4 - 8.0Mimics physiological conditions and optimal pH for UGT enzyme activity.
Temperature 37°COptimal temperature for the activity of mammalian UGT enzymes. thermofisher.com
Cofactor UDP-glucuronic acid (UDPGA)Essential co-substrate for the glucuronidation reaction. researchgate.net
Enzyme Source Recombinant UGT2B7 or Human Liver MicrosomesProvides the specific enzyme required for zidovudine glucuronidation. nih.govnih.govnih.gov
Detergent (optional) Alamethicin or low concentrations of Triton X-100Can be used to permeabilize microsomal vesicles, increasing enzyme access to the substrate and cofactor.

The concentration of the substrate (zidovudine), the enzyme, and the cofactor (UDPGA) also need to be carefully controlled to ensure efficient conversion to the glucuronide. The reaction progress is typically monitored by techniques like HPLC to determine the optimal incubation time. nih.gov

Preparation of Labeled Zidovudine Glucuronide for Research Applications (e.g., Isotopic Labeling)

Isotopically labeled GZDV is an invaluable tool for a variety of research purposes, including quantitative bioanalysis (as an internal standard in mass spectrometry), drug metabolism and pharmacokinetic (DMPK) studies, and in vivo imaging. musechem.comresearchgate.net

The synthesis of labeled GZDV can be achieved through several methods. One common approach is to start with an isotopically labeled zidovudine precursor, such as ¹³C- or ¹⁴C-labeled zidovudine, and then perform the enzymatic or chemical glucuronidation as described above. nih.gov This ensures the label is incorporated into the zidovudine portion of the final molecule.

Alternatively, a labeled glucuronic acid donor, such as ¹³C- or ¹⁴C-labeled UDPGA, can be used in the enzymatic reaction. This places the isotopic label on the glucuronide moiety. The choice of labeling position depends on the specific research application. For instance, if studying the metabolic fate of the glucuronide itself, labeling the glucuronic acid part might be preferable.

For radio-labeled versions, such as with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), similar strategies are employed, using the appropriate radiolabeled precursors. researchgate.net The synthesis and handling of these compounds require specialized facilities and safety precautions.

Advanced Analytical Methodologies and Structural Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Zidovudine (B1683550) and its glucuronide metabolite, providing the necessary selectivity to differentiate the parent drug from its conjugated form and other endogenous components in complex biological samples like serum and urine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely established and robust method for the simultaneous quantification of Zidovudine and GZDV. nih.govnih.govwho.int These methods typically employ a reversed-phase mechanism, which separates compounds based on their hydrophobicity.

Research has demonstrated successful isocratic elution using a mobile phase of 15% acetonitrile (B52724) buffered to an acidic pH (e.g., 2.70 with ammonium (B1175870) phosphate), which provides good resolution between Zidovudine, its internal standard, and GZDV. nih.govresearchgate.net The detection is commonly set at a wavelength of 267 nm, which is near the absorption maxima for these compounds. nih.govresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes, leading to reproducibly high recoveries, often exceeding 93%. nih.govresearchgate.net The total analysis time for these methods can be around 30-35 minutes per sample. nih.gov While reliable, HPLC-UV methods may have lower sensitivity compared to mass spectrometry-based techniques, with limits of quantification (LOQ) around 20 ng/mL in plasma and 200 ng/mL in urine. who.int

Table 1: Exemplary HPLC-UV Method Parameters for Zidovudine Glucuronide Analysis

ParameterConditionSource(s)
Column Type Reversed-Phase C18 nih.govwho.int
Mobile Phase 15% Acetonitrile, buffered with Ammonium Phosphate (pH 2.70) nih.govresearchgate.net
Elution Mode Isocratic nih.govresearchgate.net
Detection UV at 267 nm nih.gov
Sample Prep Solid-Phase Extraction (SPE) nih.gov
Analyte Recovery >93% nih.gov
Analysis Time ~34 minutes nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.comuab.edu This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov LC-MS/MS methods can achieve significantly lower limits of quantification, down to 1-2.5 ng/mL in plasma, making them ideal for detailed pharmacokinetic studies. mdpi.comnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. nih.gov In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in a process called multiple reaction monitoring (MRM), which provides exceptional selectivity. For instance, a method for a related Zidovudine metabolite, 3'-amino-3'-deoxythymidine (B22303) (AMT), monitored the transition of mass-to-charge ratio (m/z) 242 to m/z 116. nih.gov

A key challenge in LC-MS/MS analysis is that the glucuronide metabolite can fragment back to the parent drug within the ion source, which requires complete chromatographic separation of Zidovudine and GZDV to ensure accurate quantification. nih.gov A characteristic feature used in the structural confirmation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176 Da. uab.edu

Table 2: LC-MS/MS Parameters for Zidovudine and Metabolite Analysis

ParameterDescriptionSource(s)
Technique HPLC with Tandem Mass Spectrometry (LC-MS/MS) mdpi.comuab.edu
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Multiple Reaction Monitoring (MRM) nih.gov
LLOQ (Zidovudine) 1-2.5 ng/mL in plasma mdpi.comnih.gov
LLOQ (GZDV) ~100 ng/mL in plasma nih.gov
Key Feature High sensitivity and specificity mdpi.com
Structural ID Neutral loss of 176 Da (glucuronic acid) uab.edu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC systems operate at higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity.

In the context of antiretroviral drug analysis, UPLC-MS/MS methods have demonstrated substantially improved sensitivity, in some cases by a factor of 40-50 times for Zidovudine compared to other methods. nih.gov This enhancement allows for the detection of very low analyte concentrations, which is particularly beneficial in therapeutic drug monitoring and pharmacokinetic studies where sample volumes may be limited or concentrations fall below the detection limits of less sensitive assays. nih.govnih.gov

Capillary Electrophoresis (CE) for Glucuronide Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their electrophoretic mobility in an electric field. capes.gov.br Its high separation efficiency, minimal consumption of solvents, and need for only small sample volumes make it an attractive and environmentally friendly alternative to HPLC for certain applications. capes.gov.brnih.gov

In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated in a buffer-filled capillary. mdpi.com Because glucuronidation adds a negatively charged carboxylic acid group to a neutral parent drug, it significantly alters the charge-to-mass ratio. nih.gov This makes CE particularly well-suited for separating charged metabolites like Zidovudine O-glucuronide from the neutral parent Zidovudine. The technique offers high efficiency and resolution, providing a complementary separation mechanism to reversed-phase HPLC. capes.gov.brnih.gov

Immunoassay-Based Methods for Detection (e.g., Radioimmunoassay, Fluorescence Polarization Immunoassay)

Immunoassay methods offer a different approach to quantification, relying on the specific binding between an antibody and the target analyte. They are often faster and can be adapted for high-throughput screening.

A Radioimmunoassay (RIA) has been developed for the differential measurement of Zidovudine and its glucuronide metabolite. drugbank.com In this method, the total concentration is measured after treating the sample with β-glucuronidase to convert GZDV back to Zidovudine. The GZDV concentration is then calculated by subtracting the concentration of Zidovudine in an untreated sample from the total. drugbank.com This RIA method has a low detection limit of 0.27 µg/L and shows good correlation with HPLC results. drugbank.com While sensitive, RIA requires the handling of radioactive materials. chemicalbook.com

A Fluorescence Polarization Immunoassay (FPIA) offers a non-radioactive alternative. sciex.com This competitive binding assay uses a fluorescently labeled tracer. nih.gov When the tracer is bound to the larger antibody molecule, it rotates slowly, and the emitted light remains highly polarized. nih.gov When displaced by unlabeled Zidovudine from the sample, the small, free-moving tracer rotates rapidly, leading to depolarization of the emitted light. nih.gov The FPIA for Zidovudine is highly specific, with a cross-reactivity of less than 0.05% for the Zidovudine glucuronide, meaning it primarily measures the parent drug. sciex.com To measure GZDV, a pre-treatment step with β-glucuronidase would be necessary, similar to the RIA method. sciex.com The FPIA is rapid, capable of analyzing approximately 45 specimens per hour, compared to just three with HPLC. sciex.com

Table 3: Comparison of Immunoassay Methods for Zidovudine Analysis

FeatureRadioimmunoassay (RIA)Fluorescence Polarization Immunoassay (FPIA)Source(s)
Principle Competitive binding with radiolabeled antigenCompetitive binding with fluorescently labeled antigen drugbank.comsciex.comnih.gov
Detection RadioactivityFluorescence Polarization drugbank.comsciex.com
Sensitivity High (LOD: 0.27 µg/L)High (1 to 1,250 ng/mL range) drugbank.comsciex.com
Specificity Measures ZDV; GZDV measured by difference after hydrolysisHigh for ZDV; <0.05% cross-reactivity with GZDV drugbank.comsciex.com
Throughput Moderate to HighHigh (~45 samples/hr) drugbank.comsciex.com
Requirement Radioactive materialsFluorescent tracer drugbank.comsciex.com

Spectroscopic Methods for Structural Elucidation

While chromatographic and immunoassay methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of metabolites like Zidovudine O-glucuronide.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary tool for confirming the identity of glucuronide conjugates. nih.govdrugbank.com A key diagnostic feature in the MS/MS spectrum of a glucuronide is the characteristic neutral loss of 176 Da, corresponding to the mass of the glucuronic acid moiety. uab.edu Further fragmentation of the remaining aglycone (the parent drug portion) can then be matched to the fragmentation pattern of an authentic Zidovudine standard to confirm its identity. drugbank.com Advanced techniques like electron activated dissociation (EAD) can provide even more detailed fragmentation, generating specific ions that confirm the exact site of conjugation. capes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. researchgate.net Although a specific NMR spectrum for Zidovudine O-glucuronide is not widely published, the methodology for its characterization is well-established. researchgate.netresearchgate.net By using coupled techniques like HPLC-NMR, the metabolite can be isolated from a complex mixture, and its ¹H-NMR spectrum can be acquired. researchgate.netresearchgate.net The structure is confirmed by identifying the characteristic chemical shifts and spin-spin coupling patterns of the protons on the glucuronic acid ring, in addition to the signals corresponding to the Zidovudine structure. researchgate.netresearchgate.net

Infrared (IR) spectroscopy can also provide structural information by identifying the functional groups present in the molecule. An IR spectrum of Zidovudine O-glucuronide would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) groups of the glucuronic acid moiety, the distinct azide (B81097) (-N₃) stretch from the Zidovudine core, and ether (C-O-C) linkages. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. While specific ¹H and ¹³C NMR data for Zidovudine O-β-D-glucuronide is not extensively detailed in the readily available literature, the principles of NMR analysis allow for a theoretical assignment of chemical shifts based on the known structures of Zidovudine and glucuronic acid.

¹H NMR spectroscopy would provide information on the proton environment within the molecule. The anomeric proton of the glucuronic acid moiety would be a key diagnostic signal, with its chemical shift and coupling constant indicating the β-configuration of the glycosidic bond. Other characteristic signals would include those from the thymine (B56734) base, the deoxyribose sugar of the zidovudine core, and the protons of the glucuronic acid ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons in the thymine ring, the anomeric carbon of the glucuronic acid, and the carbons of the deoxyribose and glucuronic acid rings would be instrumental in confirming the structure.

Hypothetical ¹H and ¹³C NMR data are presented in the tables below, based on typical chemical shifts for similar structures. chemicalbook.comdrugbank.comdrugbank.com

Table 1: Hypothetical ¹H NMR Chemical Shifts for Zidovudine O-β-D-glucuronide

Proton Assignment Hypothetical Chemical Shift (ppm)
H-6 (Thymine) ~7.5
H-1' (Deoxyribose) ~6.2
H-1'' (Glucuronic acid) ~4.5 (d, J ≈ 7-8 Hz)
H-2', H-2'' ~2.3
H-3' ~4.1
H-4' ~4.0
H-5' ~3.7, 3.9
H-2'', H-3'', H-4'', H-5'' ~3.2-3.6
CH₃ (Thymine) ~1.8

d = doublet, J = coupling constant

Table 2: Hypothetical ¹³C NMR Chemical Shifts for Zidovudine O-β-D-glucuronide

Carbon Assignment Hypothetical Chemical Shift (ppm)
C-2 (Thymine) ~151
C-4 (Thymine) ~164
C-5 (Thymine) ~111
C-6 (Thymine) ~137
C-1' (Deoxyribose) ~85
C-2' (Deoxyribose) ~38
C-3' (Deoxyribose) ~61
C-4' (Deoxyribose) ~86
C-5' (Deoxyribose) ~70
C-1'' (Glucuronic acid) ~103
C-2'', C-3'', C-4'', C-5'' ~72-76
C-6'' (Glucuronic acid) ~175

Directly coupled HPLC-NMR spectroscopy has been shown to be a valuable technique for the in-situ structural characterization of drug glucuronide isomers directly from biological fluids like urine, avoiding the need for extensive sample cleanup. nih.govcapes.gov.br This method allows for the separation of isomers by HPLC, followed by their structural identification using stop-flow ¹H NMR. nih.gov

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS)

Advanced mass spectrometry (MS) techniques are indispensable for the sensitive and specific detection and characterization of Zidovudine O-β-D-glucuronide.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the identity of the glucuronide and distinguishing it from other metabolites.

Tandem Mass Spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. For Zidovudine O-β-D-glucuronide, a common fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone, Zidovudine. This transition is often used for quantification in multiple reaction monitoring (MRM) assays. nih.gov In some cases, the glucuronide metabolite can fragment back to the parent drug within the electrospray ionization (ESI) source, which necessitates chromatographic separation to ensure accurate quantification. nih.gov

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled cell. This can be particularly useful for separating isomeric metabolites that may not be resolved by chromatography alone.

Development and Validation of Analytical Methods for In Vitro and Preclinical Samples

The development and validation of robust analytical methods are essential for accurately quantifying Zidovudine O-β-D-glucuronide in in vitro and preclinical samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection is the most commonly employed technique.

Method Sensitivity, Selectivity, Accuracy, and Precision

A validated analytical method must meet stringent criteria for sensitivity, selectivity, accuracy, and precision as per regulatory guidelines.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Zidovudine and its glucuronide, methods with LLOQs in the low ng/mL range have been developed. nih.govnih.gov For instance, a validated LC-MS/MS method for Zidovudine reported an LLOQ of 1 ng/mL in human plasma. nih.gov Another method achieved an LLOQ of 100 ng/mL for the glucuronide in plasma. nih.gov

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix, such as endogenous compounds or other metabolites. researchgate.net

Accuracy is the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percent deviation from the nominal concentration. ajpaonline.com For Zidovudine, accuracy values are generally expected to be within ±15%. nih.gov

Precision measures the reproducibility of the method and is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). ajpaonline.com Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. ajpaonline.comresearchgate.net For Zidovudine analytical methods, the %CV is generally expected to be less than 15%. nih.gov

Table 3: Representative Validation Parameters for Zidovudine Analytical Methods

Parameter Acceptance Criteria Reported Values for Zidovudine Methods Reference
Linearity (r²) > 0.99 0.9995 - 0.9998 researchgate.netresearchgate.net
Accuracy (% Deviation) Within ±15% (±20% at LLOQ) ≤ 8.3% nih.gov
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) ≤ 10% nih.gov

Matrix Effects and Sample Preparation Protocols (e.g., Protein Precipitation, Solid-Phase Extraction)

Biological matrices such as plasma and serum are complex and can interfere with the analysis of Zidovudine O-β-D-glucuronide. Sample preparation is a critical step to remove these interferences and enrich the analyte.

Matrix effects occur when components of the biological matrix suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. The use of a stable isotope-labeled internal standard is a common strategy to compensate for matrix effects. nih.gov

Protein Precipitation (PPT) is a simple and common method to remove proteins from plasma or serum samples. mdpi.com This is often achieved by adding an organic solvent like acetonitrile. sigmaaldrich.com

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts and higher analyte concentration. nih.govresearchgate.net It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. nih.gov Various SPE sorbents, such as C18 and Oasis HLB, have been successfully used for the extraction of Zidovudine and its glucuronide from biological fluids. nih.govnih.gov The recovery of the analyte from the extraction process should be high and reproducible. nih.gov For example, an SPE method for Zidovudine reported a recovery of 92.3%. nih.gov

Characterization of Impurities and Degradation Products relevant to Synthesis and Storage

The stability of Zidovudine and its glucuronide is a critical consideration during synthesis, storage, and analysis. Degradation can lead to the formation of impurities that may have altered efficacy or toxicity.

Zidovudine itself can degrade under hydrolytic and photolytic conditions to form several products. rsc.org A significant degradation product is 3'-amino-3'-deoxythymidine (AMT), which is known to be more cytotoxic than the parent drug. nih.govrsc.org Other potential impurities related to Zidovudine include Zidovudine EP Impurity A, B, and C. axios-research.com

While specific studies on the degradation of Zidovudine O-β-D-glucuronide are limited, it is known that acyl glucuronides can be unstable and undergo hydrolysis or acyl migration. researchgate.net Although Zidovudine O-β-D-glucuronide is an ether glucuronide, which is generally more stable, its stability under various storage conditions should be evaluated to ensure the integrity of analytical samples. The toxicological effects of the glucuronide itself have not been thoroughly studied. abmole.com

Table 4: List of Chemical Compounds

Compound Name Abbreviation
Zidovudine AZT, ZDV
Zidovudine O-β-D-glucuronide GZDV, AZT-g
3'-amino-3'-deoxythymidine AMT
Zidovudine EP Impurity A -
Zidovudine EP Impurity B -
Zidovudine EP Impurity C -
Acetonitrile -
Lamivudine 3TC
Uridine (B1682114) diphosphate-glucuronosyltransferase 2B7 UGT2B7
Glucuronic acid -

Pharmacokinetic Studies in Preclinical and in Vitro Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., Rats, Monkeys)

Studies in animal models, particularly rats and monkeys, have been crucial in elucidating the in vivo behavior of Zidovudine (B1683550) and its glucuronidated metabolite.

Following oral administration, Zidovudine is subject to significant hepatic first-pass metabolism, where it is rapidly converted to its main, inactive metabolite, Zidovudine O-glucuronide, also known as GZDV or GAZT. nih.govasm.orgnih.gov This glucuronidation reaction is the predominant metabolic pathway for Zidovudine. pharmgkb.orgnih.govclinpgx.org In hemophilia patients, the peak plasma ratio of the glucuronide to the parent compound was notably higher after oral dosing compared to intravenous administration, a finding consistent with substantial first-pass metabolism. nih.gov

In a study involving monkeys that received Zidovudine intragastrically, the formation of the glucuronide metabolite was a primary clearance route. The area under the curve (AUC) for the glucuronide metabolite (GAZT) was measured at 36.39 µg-hr/mL. nih.gov This extensive conversion highlights the liver's central role in the initial processing of the parent drug into its glucuronide form.

Studies in rats have shown that after administration of the parent compound, radioactivity is distributed to all tissues, including the stomach, intestine, liver, spleen, and kidney, with peak levels occurring shortly after dosing. nih.gov The disposition pattern of Zidovudine O-glucuronide generally mirrors that of Zidovudine itself. nih.gov In rats, while Zidovudine readily distributes, the clearance of the parent drug and its glucuronide metabolite is efficient. In monkeys, the apparent clearance of Zidovudine was found to be approximately 1.40 L/hr/kg, with glucuronidation being the major metabolic contributor to this clearance. nih.gov

The primary route of elimination for Zidovudine O-glucuronide is via the kidneys. pharmgkb.orgnih.govclinpgx.org In rats administered Zidovudine, approximately 78% of the dose's radioactivity was recovered in the urine within 24 hours. nih.gov While the majority of urinary radioactivity was attributed to unchanged Zidovudine and other metabolites in this specific rat study, human studies confirm that the glucuronide form is the main component excreted in urine, accounting for 60-75% of the dose. asm.orgpharmgkb.org

Evidence also points to a role for biliary excretion in the disposition of Zidovudine O-glucuronide. nih.gov In a study using rats, at least 7% of a parenteral dose of Zidovudine was secreted into the bile, primarily as the glucuronide metabolite. nih.gov This biliary excretion may contribute to the presence of Zidovudine-related compounds in feces. nih.gov

In Vitro Pharmacokinetic Parameters using Subcellular Fractions and Cell Cultures

In vitro systems, such as liver microsomes and cultured cells, have been instrumental in dissecting the specific enzymatic and transport mechanisms involved in the formation and disposition of Zidovudine O-glucuronide.

The formation of Zidovudine O-glucuronide is catalyzed by uridine (B1682114) diphosphate-glucuronosyl transferase (UGT) enzymes located in the endoplasmic reticulum of liver cells, with UGT2B7 identified as the principal isoform responsible. nih.govpharmgkb.org In vitro studies using human liver microsomes have successfully characterized the kinetics of this reaction. nih.govnih.govnih.gov

The rate of Zidovudine glucuronidation in these assays follows Michaelis-Menten kinetics. nih.gov However, the kinetic parameters can be significantly influenced by the in vitro incubation conditions, such as the presence of bovine serum albumin (BSA) or the type of buffer used. nih.govnih.gov For instance, the addition of BSA to the incubation mixture has been shown to substantially increase the formation rate of the glucuronide metabolite. nih.gov Despite these variations, these assays provide valuable data on the intrinsic clearance of the drug via this pathway.

Kinetic Parameters for Zidovudine Glucuronidation in Liver Microsomes
SpeciesApparent Km (mM)Apparent Vmax (nmol/h/mg)Source
Human2.60 ± 0.5268.0 ± 23.4 nih.gov

While Zidovudine itself is a substrate for various uptake transporters, its glucuronide metabolite, being larger and more polar, relies heavily on transporters for its movement across cell membranes. nih.govfrontiersin.org The disposition of glucuronide conjugates is a coordinated effort between uptake transporters on the sinusoidal (blood-facing) membrane and efflux transporters on both the sinusoidal and canalicular (bile-facing) membranes of hepatocytes. nih.govnih.gov

Hepatic Uptake (OATP): Organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are key uptake transporters located on the basolateral membrane of human hepatocytes. doi.orgmedscape.com These transporters are responsible for the uptake of a wide range of compounds, including glucuronide conjugates, from the blood into the liver. nih.govresearchgate.net While direct studies on Zidovudine O-glucuronide are limited, the established role of OATPs in transporting other glucuronidated drugs suggests they are likely involved in its hepatic uptake. nih.govfrontiersin.orgresearchgate.net

Hepatic Efflux (MRP): Multidrug resistance-associated proteins (MRPs) are crucial efflux transporters. Under normal physiological conditions, MRP2 (ABCC2), located on the apical (canalicular) membrane, is responsible for transporting bilirubin (B190676) glucuronides and other conjugated metabolites from the hepatocyte into the bile. nih.gov If canalicular efflux is impaired, MRP3 (ABCC3), located on the basolateral membrane, can transport these conjugates back into the bloodstream for subsequent renal elimination. nih.gov This basolateral efflux by MRP3 is a key mechanism leading to the presence of conjugated metabolites in systemic circulation. nih.gov In vitro vesicle assays and cell-based transwell assays are common methods used to investigate the interaction of compounds with these efflux transporters. youtube.com

Quantitative In Vitro to In Vivo Extrapolation (IVIVE) Approaches for Glucuronide Disposition

The quantitative prediction of a drug's behavior in the body from laboratory data, known as in vitro to in vivo extrapolation (IVIVE), is a cornerstone of modern drug development. youtube.com This process is particularly vital for drugs cleared from the body through glucuronidation, a major metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Zidovudine (also known as AZT), an anti-HIV agent, serves as a critical model substrate for studying the complexities of IVIVE for glucuronidated compounds. nih.govnih.gov Its primary route of elimination is hepatic glucuronidation to form Zidovudine O-β-D-glucuronide (GZDV), which is then excreted in the urine. pharmgkb.orgwho.int

Establishing a reliable in vitro-in vivo correlation (IVIVC) for drugs eliminated by glucuronidation is of considerable importance. nih.gov However, research has consistently shown that extrapolating kinetic data from standard in vitro systems, such as human liver microsomes (HLM), often fails to accurately predict the in vivo hepatic clearance of zidovudine. nih.govnih.gov

Challenges in Extrapolating Zidovudine Glucuronidation Data

A significant challenge in the IVIVE for zidovudine is the substantial underestimation of its in vivo clearance based on in vitro results. Studies using HLM have demonstrated that the extrapolation of microsomal intrinsic clearance (CLint) values underestimates the known in vivo blood clearance of zidovudine by glucuronidation by a factor of 6.5 to 23-fold. nih.govnih.gov This discrepancy highlights the need to refine and standardize in vitro experimental conditions to better mimic the physiological environment. nih.gov

The kinetics of zidovudine glucuronidation in microsomal incubations are markedly dependent on the specific experimental conditions used, which contributes to the difficulty in achieving accurate extrapolations. nih.gov Factors such as the type of buffer and the presence of enzyme-activating detergents can significantly alter the measured kinetic constants. nih.gov For instance, the mean intrinsic clearance values for zidovudine glucuronidation are notably higher in the presence of the activator Brij58 compared to native microsomes without activators. nih.gov

Table 1: Effect of Incubation Conditions on Zidovudine Microsomal Intrinsic Clearance (CLint)

Incubation ConditionBufferMean CLint (µl/min/mg)95% Confidence Interval (CI)
Native MicrosomesPhosphate1.040.53, 1.56
Native MicrosomesTris1.371.00, 1.73
Brij58 Activated MicrosomesPhosphate3.661.92, 5.39
Brij58 Activated MicrosomesTris3.792.87, 4.71

Data sourced from a study on in vitro-in vivo correlations for drugs eliminated by glucuronidation. nih.gov

IVIVE Models and Predictive Accuracy

To predict in vivo hepatic clearance (CLH) from in vitro data, various physiological models are employed, including the well-stirred, parallel tube, and dispersion models. nih.govnih.gov However, even when these established models are used to scale up the CLint values obtained from microsomal studies, the predicted hepatic clearance for zidovudine remains significantly lower than the observed in vivo clearance of approximately 82 L/h. nih.gov The predicted clearance values ranged from just 3.61 to 12.71 L/h, underscoring the gap between in vitro measurements and in vivo reality. nih.govnih.gov

Table 2: Comparison of Predicted vs. Observed In Vivo Hepatic Clearance (CLH) of Zidovudine

In Vitro ConditionPredicted CLH Range (L/h)Observed In Vivo CLH (L/h)Fold Underestimation
Native & Activated Microsomes3.61 - 12.71826.5 to 23-fold

Data extrapolated from studies using well-stirred, parallel tube, and dispersion models. nih.govnih.gov

Strategies to Improve IVIVE Predictions

The discrepancy in zidovudine clearance predictions has prompted research into methods for improving the predictive power of in vitro assays. One successful approach involves modifying the incubation medium to better reflect physiological conditions. A study investigating the drug-drug interaction between fluconazole (B54011) and zidovudine found that adding bovine serum albumin (BSA) to the in vitro incubations significantly improved the accuracy of the IVIVE. umich.edu

The addition of 2% BSA to incubations with both HLM and recombinant UGT2B7 (the primary enzyme for zidovudine glucuronidation) resulted in a substantial decrease in the Michaelis-Menten constant (Km) for zidovudine and the inhibition constant (Ki) for fluconazole. pharmgkb.orgumich.edu The Ki values determined in the presence of BSA, but not in its absence, successfully predicted the occurrence of an interaction in vivo. umich.edu This suggests that the inclusion of albumin, a major plasma protein, in the assay system can lead to more physiologically relevant kinetic data and, consequently, more accurate IVIVE outcomes. umich.edu

Table 3: Effect of Bovine Serum Albumin (BSA) on Zidovudine Glucuronidation Kinetics

Enzyme SourceConditionKm (µM)Ki for Fluconazole (µM)
Human Liver Microsomes (HLM)Without BSA9231133
Human Liver Microsomes (HLM)With 2% BSA91145
Recombinant UGT2B7Without BSA478529
Recombinant UGT2B7With 2% BSA7073

Data sourced from a study on the quantitative prediction of in vivo inhibitory interactions. umich.edu

Pharmacodynamic Investigations in Preclinical and in Vitro Systems

In Vitro Biological Activity Screening of Zidovudine (B1683550) Glucuronide

The formation of GZDV is a significant clearance pathway for Zidovudine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B7. pharmgkb.orgdrugbank.com The biological activity of GZDV itself has been a subject of interest, primarily to confirm its lack of antiviral efficacy and to understand any potential off-target effects.

The process of Zidovudine glucuronidation can be influenced by other co-administered drugs. In vitro studies using rat liver microsomes have been instrumental in quantifying the inhibitory potential of various compounds on the formation of GZDV. These studies provide crucial data for predicting potential drug-drug interactions. For instance, the inhibitory concentrations (IC50) of several drugs on Zidovudine glucuronidation have been determined, as detailed in the table below.

Table 1: Inhibition of Zidovudine Glucuronidation in Rat Liver Microsomes by Various Drugs

DrugIC50 (µM)Inhibition Type
Diclofenac58-
Diflunisal34Noncompetitive
Fluconazole (B54011)>1791-
Indomethacin88-
Ketoprofen361-
Mefenamic Acid34-1791-
Naproxen486-
Niflumic Acid34-1791-
Valproic Acid281-
Data sourced from Mano et al., 2007. nih.gov

These in vitro screening assays are critical for understanding the metabolic profile of Zidovudine and how it might be altered by concomitant medications, which in turn could affect the levels of the parent drug and its glucuronide metabolite.

Assessment of Metabolite Activity in Cell-Based Assays

A crucial aspect of understanding the pharmacodynamic profile of a metabolite is to assess its activity in relevant cell-based assays. For Zidovudine O-glucuronide, the primary focus has been on its anti-HIV activity and its potential for cytotoxicity.

Multiple sources confirm that GZDV is considered an inactive metabolite in terms of its ability to inhibit HIV replication. pharmgkb.orgdrugbank.comyoutube.com The antiviral activity of Zidovudine is dependent on its intracellular phosphorylation to the active triphosphate form, which then acts as a chain terminator for the viral reverse transcriptase. drugbank.comyoutube.comyoutube.com The glucuronidation of Zidovudine at the 5'-hydroxyl position prevents this necessary phosphorylation, thus rendering the metabolite inactive against HIV.

In contrast to the inactive nature of GZDV, another metabolite of Zidovudine, 3'-amino-3'-deoxythymidine (B22303) (AMT), which is formed via reduction of the azido (B1232118) group, has been shown to be five to seven times more cytotoxic in vitro than the parent drug, Zidovudine. nih.gov This highlights the importance of the metabolic pathway on the biological activity of the resulting compounds. While direct and extensive in vitro cytotoxicity studies on isolated GZDV are not widely published, its characterization as an inactive metabolite implies a significantly lower potential for toxicity compared to both Zidovudine and its aminometabolite.

Mechanism-Based Pharmacodynamic Models for Glucuronide Metabolites

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for predicting the disposition of drugs and their metabolites, including Zidovudine and its glucuronide. While specific mechanism-based pharmacodynamic models for GZDV are not extensively detailed in the literature, PBPK models for Zidovudine inherently account for its glucuronidation.

These models integrate in vitro data on metabolism with physiological parameters to simulate the concentration-time profiles of both the parent drug and its metabolites in various tissues. nih.govnih.gov For instance, PBPK models have been developed for Zidovudine that incorporate its clearance primarily via glucuronidation. nih.gov Some of these models are capable of simulating the levels of the glucuronide metabolite itself. nih.gov

The development of such models is crucial for predicting drug-drug interactions and understanding the impact of genetic polymorphisms in UGT enzymes on the pharmacokinetics of Zidovudine and the formation of GZDV. nih.gov While these models are more focused on pharmacokinetics, they provide the foundation upon which pharmacodynamic models could be built, should any biological activity of the glucuronide be identified in the future. The primary challenge in developing a pharmacodynamic model for GZDV is its established inactivity, which means there is no significant biological effect to model.

Comparative Biological Effects of Zidovudine and its Glucuronide in Preclinical Models

Preclinical studies in animal models are essential for comparing the in vivo effects of a drug and its metabolites. While direct comparative studies administering Zidovudine and GZDV to assess and contrast their biological effects are scarce, valuable insights can be gleaned from toxicology studies in different animal species that exhibit varying degrees of Zidovudine glucuronidation.

The extent of Zidovudine glucuronidation varies significantly across species. In rats and mice, only about 3% of the administered dose is converted to GZDV. oup.com In contrast, cynomolgus monkeys metabolize approximately 60% of a Zidovudine dose to its glucuronide, a level that is comparable to the 65-80% observed in humans. oup.com This makes the cynomolgus monkey a more relevant model for studying the toxicities of Zidovudine that may be influenced by its primary metabolic pathway in humans.

The following table summarizes the key differences in metabolism and observed hematological toxicity in preclinical models.

Table 2: Comparative Metabolism and Hematological Effects of Zidovudine in Preclinical Models

SpeciesExtent of Glucuronidation (% of Dose)Key Hematological Findings with Zidovudine Administration
Rat~3%Slight-to-mild macrocytic anemia in a 6-month study. nih.gov
Mouse~3%Limited hematological toxicity reported in long-term studies. oup.com
Dog~15%No significant toxicologic alterations in subacute intravenous studies. nih.gov
Cynomolgus Monkey~60%Reversible, dose-related macrocytic anemia in 3- and 6-month studies. nih.gov
Data compiled from various preclinical toxicology studies. oup.comnih.govoup.com

Enzyme Kinetics and Inhibition/induction Studies of Zidovudine Glucuronide Formation

In Vitro Inhibition of UGT-Mediated Glucuronidation

The glucuronidation of zidovudine (B1683550) can be significantly altered by the presence of other drugs that act as inhibitors of the UGT enzymes. clinpgx.org These interactions are a key focus of in vitro studies to foresee potential clinical implications.

Inhibition of zidovudine glucuronidation can occur through several mechanisms, as demonstrated by in vitro studies using human and animal liver microsomes.

Competitive Inhibition : This is the most commonly observed mechanism, where an inhibitor compound competes with zidovudine for the same active site on the UGT enzyme. Fluconazole (B54011) has been identified as a competitive inhibitor of zidovudine glucuronidation catalyzed by both human liver microsomes (HLM) and recombinant UGT2B7. nih.govnih.gov Similarly, efavirenz (B1671121) is considered a potent and selective competitive inhibitor of this pathway. nih.govresearchgate.net Valproic acid also competitively inhibits UGT2B7-catalyzed zidovudine glucuronidation. nih.gov

Non-Competitive Inhibition : In this mechanism, the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity. In studies using rat liver microsomes, acetaminophen (B1664979) was found to slightly inhibit zidovudine glucuronidation in a noncompetitive manner. nih.govtandfonline.com

Uncompetitive Inhibition : This less common mechanism involves the inhibitor binding only to the enzyme-substrate complex. While not observed directly with zidovudine as the substrate, studies have shown valproic acid can act as an uncompetitive inhibitor for UGT1A9-catalyzed propofol (B549288) glucuronidation, indicating the complex inhibitory profiles some compounds can have on UGT enzymes. nih.gov

Several therapeutic agents have been identified as inhibitors of zidovudine glucuronidation in vitro.

Efavirenz : As both efavirenz and zidovudine are conjugated by UGT2B7, there is a potential for metabolic interaction. nih.govresearchgate.net In vitro studies confirm that they inhibit each other's glucuronidation in a concentration-dependent manner. nih.govresearchgate.net Efavirenz appears to be one of the most potent competitive inhibitors of zidovudine glucuronidation identified in vitro. nih.govresearchgate.net

Valproic Acid : This anticonvulsant is known to inhibit the glucuronidation of zidovudine in human liver microsomes. nih.govnih.gov This interaction has been confirmed in vivo, leading to increased plasma and cerebrospinal fluid levels of zidovudine. nih.gov The mechanism is primarily competitive inhibition of the UGT2B7 enzyme. nih.gov

Fluconazole : The antifungal agent fluconazole is a selective, competitive inhibitor of UGT2B7. nih.govnih.gov This provides a mechanistic basis for the known drug-drug interaction between fluconazole and zidovudine, which leads to decreased clearance of zidovudine. nih.gov

Warfarin (B611796) : The anticoagulant warfarin and its hydroxylated metabolites have been shown to inhibit zidovudine glucuronidation in both human and rat liver microsomes, consistent with its inhibitory effects on UGT2B7 activity. nih.gov

Acetaminophen : The interaction with acetaminophen is complex. Early clinical observations suggested a potential interaction based on competing hepatic metabolism. tandfonline.com Studies using rat liver microsomes demonstrated that acetaminophen could cause slight noncompetitive inhibition of zidovudine glucuronidation. nih.govtandfonline.com However, a clinical study in patients found that co-administration of acetaminophen did not impair zidovudine clearance; in fact, it slightly accelerated it. nih.gov This suggests that a pharmacokinetic interaction leading to increased toxicity is unlikely. nih.gov

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate greater potency. Ki values for the inhibition of zidovudine glucuronidation have been determined in various in vitro systems.

Efavirenz stands out as a particularly potent inhibitor with a low Ki value of 17 µM in human liver microsomes. researchgate.netnih.gov Fluconazole's inhibitory effect is significantly enhanced in the presence of bovine serum albumin (BSA), which reduces the apparent Ki value substantially. nih.govnih.govumich.edu Warfarin and valproic acid also demonstrate notable inhibition. nih.govnih.gov

InhibitorEnzyme SourceKi Value (µM)Inhibition TypeReference
EfavirenzHuman Liver Microsomes (HLM)17Competitive researchgate.netnih.gov
FluconazoleHLM1133 ± 403Competitive nih.govnih.gov
HLM (+2% BSA)145 ± 36
FluconazoleRecombinant UGT2B7529Competitive nih.govnih.gov
Recombinant UGT2B7 (+2% BSA)73
Valproic AcidRecombinant UGT2B71600 ± 60Competitive nih.gov
WarfarinHLM74.9 - 96.3Inhibitory nih.gov
Rat Liver Microsomes (RLM)190 - 230

In Vitro Induction of UGT Enzymes Affecting Glucuronide Formation

Enzyme induction, the process by which exposure to a chemical increases the synthesis of an enzyme, can also affect zidovudine glucuronidation. bioivt.com This can lead to increased clearance of the drug, potentially reducing its efficacy. nih.gov

However, in vitro studies using cultured human hepatocytes suggest that human UGTs are generally not as highly inducible as cytochrome P450 enzymes. xenotech.com Treatment with prototypical inducers often results in only slight increases in UGT mRNA expression and activity, suggesting that the magnitude of induction for UGTs may be lower than for other drug-metabolizing enzymes. youtube.comxenotech.com

Characterization of UGT Polymorphisms and their Impact on Zidovudine Glucuronide Formation in Research Settings

Genetic variations, or polymorphisms, in the genes encoding UGT enzymes can lead to interindividual differences in drug metabolism. nih.gov For zidovudine, polymorphisms in the UGT2B7 gene are of particular interest. nih.gov

Research has focused on several non-synonymous single nucleotide polymorphisms (nsSNPs) in the UGT2B7 gene, including UGT2B7*2 (H268Y). nih.gov UGT2B7 enzymes are known to form oligomers, and studies have investigated how protein-protein interactions among different UGT2B7 allozymes (variants) affect their function. nih.gov

A key study demonstrated that UGT2B7 allozymes, including the wild type (WT), A71S, H268Y, and D398N, form both homo-dimers (two identical units) and hetero-dimers (two different units). nih.gov The formation of these dimers significantly impacts the glucuronidation activity towards zidovudine. For instance, an increase in activity was observed when the wild-type enzyme formed a hetero-dimer with the A71S variant compared to their respective homo-dimers. nih.gov Conversely, the presence of the H268Y or D398N variants impaired the activity of the wild-type and A71S enzymes when they formed hetero-dimers. nih.gov These findings indicate that the genetic makeup of an individual's UGT2B7 can directly influence the efficiency of zidovudine glucuronidation through the specific combination of enzyme variants. nih.gov

Enzyme Phenotyping Studies for Glucuronide Metabolism

Enzyme phenotyping studies are conducted to identify the specific enzyme isoforms responsible for a particular metabolic reaction. criver.com For zidovudine, such studies have been crucial in confirming the primary role of UGT2B7 in its glucuronidation. umich.edu By using a panel of recombinant human UGT enzymes, researchers have demonstrated that UGT2B7 is almost exclusively responsible for the formation of the zidovudine glucuronide metabolite. nih.govumich.edu

Computational Approaches and Predictive Modeling of Zidovudine Glucuronide

Quantum Chemical Calculations for Predicting Glucuronidation Sites and Mechanisms

Quantum chemical (QC) calculations provide a foundational, physics-based approach to understanding the likelihood and mechanism of a metabolic reaction like glucuronidation. These methods analyze the electronic structure of a molecule to predict its reactivity. While extensive QC studies focused specifically on Zidovudine (B1683550) are not widely documented, the established methodologies are directly applicable.

The prediction of sites of metabolism (SOMs) for glucuronidation using QC methods has proven effective. Early research established that the rate of glucuronidation is linked to molecular properties such as lipophilicity, as well as electronic and steric factors. oup.com More advanced models have incorporated QC descriptors to improve prediction accuracy. For instance, Naïve Bayes models trained with QC and constitutional descriptors have been developed to predict SOMs for various UGT isoforms. oup.com These models underscore that the local environment of the nucleophilic site—in Zidovudine's case, the 5'-hydroxyl group—is a critical feature for determining the site of glucuronidation. oup.com

Modern approaches often combine QC descriptors, which characterize atomic reactivity and bonding strength, with global physicochemical properties in machine learning frameworks like support vector machines (SVM). oup.com This hybrid strategy has yielded classification models with high accuracy (balanced accuracy of 0.88 to 0.96 on test sets) for predicting the glucuronidation sites of various functional groups, including the aliphatic hydroxyl group present in Zidovudine. oup.com Furthermore, the advent of quantum computing promises to enhance these simulations, offering unparalleled precision in modeling complex enzyme dynamics and metabolic pathways. nih.govbenthamdirect.com

Molecular Docking and Dynamics Simulations for UGT-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (Zidovudine) and its target protein (UGT2B7). These methods are crucial, especially since a full experimental crystal structure of UGT2B7 remains elusive. nih.gov However, the crystal structure of the cofactor-binding domain of human UGT2B7 has been determined, providing a critical template for building reliable homology models of the full enzyme. nih.govnih.gov

Homology Modeling of UGT2B7 Homology models of UGT2B7 are constructed using the known structures of related proteins as templates. nih.govresearchgate.net These models provide a three-dimensional representation of the enzyme's active site, allowing for the simulation of how Zidovudine binds. A model of UGT2B7 elucidated a putative protein dimerization domain, which is crucial for the enzyme's function and its characteristic kinetics. nih.gov

Docking and Kinetic Studies Docking simulations place the Zidovudine molecule into the active site of the UGT2B7 model to predict its binding orientation and affinity. Kinetic modeling of the interactions between Zidovudine and other UGT2B7 substrates has revealed complex behaviors. nih.gov While Zidovudine glucuronidation typically follows standard Michaelis-Menten kinetics, the presence of other substrates can alter this behavior, suggesting the existence of multiple substrate and effector binding sites within the enzyme. nih.gov This complexity can complicate the prediction of drug-drug interactions (DDIs). For example, a study of the interaction between efavirenz (B1671121) and Zidovudine, both UGT2B7 substrates, showed that they inhibit each other's glucuronidation in a concentration-dependent manner. nih.gov

Below is a table summarizing kinetic findings from an in vitro study on the mutual inhibition between Efavirenz and Zidovudine (AZT) using human liver microsomes.

ParameterValueDescription
Efavirenz Km25 µMMichaelis constant for Efavirenz glucuronidation.
Zidovudine (AZT) Km1000 µMMichaelis constant for Zidovudine glucuronidation.
Inhibition of AZT glucuronidation by Efavirenz47%Percentage of inhibition observed when both drugs are at their Km concentrations.
Inhibition of Efavirenz glucuronidation by AZT23%Percentage of inhibition observed when both drugs are at their Km concentrations.
Efavirenz Ki for AZT glucuronidation17 µMInhibition constant, indicating Efavirenz is a potent competitive inhibitor of Zidovudine glucuronidation.
Data sourced from a study on drug-drug interaction between Efavirenz and Zidovudine. nih.gov

These simulation-based findings are critical for interpreting experimental data and for building more accurate pharmacokinetic models.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Glucuronidated Compounds

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.org This "bottom-up" approach integrates physiological parameters with compound-specific data to predict drug concentrations in various tissues over time. For drugs primarily cleared by glucuronidation like Zidovudine, PBPK modeling is particularly valuable but also presents unique challenges compared to cytochrome P450-metabolized drugs. nih.gov These challenges include predicting the disposition of the glucuronide metabolite, which can involve active transport processes, and accurately scaling in vitro data. nih.gov

The development of a PBPK model for Zidovudine begins with gathering essential data from in vitro and preclinical studies. frontiersin.org This iterative process is often described as a "Learn, confirm, and refine" cycle. frontiersin.org

Key Input Parameters:

Physicochemical Properties: Molecular weight, pKa, and solubility.

In Vitro Metabolism Kinetics: Data from human liver microsomes (HLMs) or recombinant UGT enzymes are used to determine kinetic constants like Vmax (maximum reaction rate) and Km (Michaelis constant). mdpi.com For Zidovudine, UGT2B7 is the principal enzyme. nih.gov

Enzyme Expression Levels: Data on the relative expression of UGT isoforms in key metabolic organs like the liver, kidney, and intestine are used to extrapolate clearance. nih.gov

Plasma Protein Binding: The fraction of drug unbound in plasma (fu) is a critical determinant of its availability for metabolism and transport.

A PBPK model for Zidovudine was developed using such data, where hepatic and extra-hepatic clearance were estimated by scaling intrinsic clearance values from co-cultured human hepatocytes based on relative UGT expression in different tissues. nih.gov Quantitative prediction of DDIs, such as the effect of fluconazole (B54011) on Zidovudine glucuronidation, also relies on these in vitro derived parameters. frontiersin.orgnih.gov

The table below presents key parameters used in the development and verification of a Zidovudine PBPK model.

ParameterTypeSourceRole in Model
Intrinsic Clearance (CLint)Drug-specificIn vitro assays (e.g., hepatocytes)Defines the metabolic capacity of an enzyme for the drug. nih.gov
Michaelis Constant (Km)Drug-specificIn vitro enzyme kineticsCharacterizes substrate affinity for the UGT enzyme. nih.gov
UGT Isoform ContributionSystem/DrugLiterature, in vitro phenotypingDefines the fraction of metabolism attributable to specific enzymes like UGT2B7. nih.gov
Tissue Enzyme ExpressionSystem-specificLiterature, tissue proteomicsUsed to scale clearance from the liver to other organs like the kidney and intestine. nih.gov
Plasma/Tissue BindingDrug-specificIn vitro assaysDetermines the unbound drug concentration available for physiological processes.
This table summarizes typical parameters required for PBPK model development for glucuronidated compounds.

Once a PBPK model is developed, it must be verified by comparing its predictions against observed clinical pharmacokinetic data. nih.govnih.gov This step is crucial for building confidence in the model's predictive power. For Zidovudine, a developed PBPK model was evaluated against a broad set of clinical data. nih.gov

The initial model evaluation showed that predictions for systemic clearance were within 1.5-fold of observed values, and all simulated parameters were within a 2-fold error margin. nih.gov However, the verification process also revealed areas where the initial "bottom-up" predictions were less accurate. Specifically, the model required "top-down" fitting to correct for an under-prediction of Zidovudine's volume of distribution at steady state (Vss) and its renal clearance. nih.gov Additionally, the model initially overestimated the intestinal first-pass metabolism. nih.gov

Despite these adjustments, the verified PBPK model successfully simulated the disposition of the Zidovudine glucuronide metabolite (GZDV). nih.gov Such verified models are invaluable for exploring scenarios that have not been tested clinically, such as predicting the impact of genetic polymorphisms or complex DDIs. frontiersin.orgnih.gov For instance, a verified model could be used to simulate the DDI between Zidovudine and a co-administered drug like atazanavir, a UGT1A1 inhibitor, to determine if a dedicated clinical study is necessary. nih.gov

Machine Learning and Artificial Intelligence for Predicting Metabolite Formation and Interactions

ML models can be trained to predict several key endpoints:

Enzyme Specificity: Classifying whether a compound is a substrate for a particular UGT isoform (e.g., UGT2B7). nih.govnih.gov

Site of Metabolism (SOM) Prediction: Identifying the specific atom in a molecule where glucuronidation will occur. nih.govnih.gov

Inhibition Prediction: Determining if a compound is likely to inhibit a UGT enzyme, which is crucial for predicting DDIs. nih.govresearchgate.netnih.gov

Drug-Drug Interaction (DDI) Prediction: Integrating various data types to forecast the clinical outcome of co-administering drugs. nvidia.comijpsjournal.com

Recent studies have developed sophisticated models for UGT-mediated metabolism. For example, consensus models combining traditional ML methods with graph neural networks (GNN) have achieved high accuracy (up to 85.1% on a test set) in predicting UGT substrates. nih.govnih.gov For SOM prediction, Weisfeiler-Lehman Network (WLN) models, which represent molecules as graphs, have demonstrated top-1 accuracy of nearly 90%, outperforming previous methods. nih.govnih.gov

The table below shows the performance of various ML models in predicting UGT substrates and inhibitors.

Model TypePrediction TaskKey Method(s)Reported Accuracy/Performance
Consensus ModelUGT Substrate PredictionGNN, SVM, RF, ETAccuracy: 0.851 (Test Set) nih.govnih.gov
WLN ModelSite of Metabolism (SOM)Graph Neural NetworkTop-1 Accuracy: 0.898 (Test Set) nih.govnih.gov
Hybrid ModelUGT1A1 InhibitionML (RF, SVM) + DockingSensitivity: ~50-67% (Cross-Validation) nih.gov
DeepDDIDrug-Drug InteractionDeep Neural NetworkAccuracy: 92.4% (General DDI) nvidia.com
GNN: Graph Neural Network, SVM: Support Vector Machine, RF: Random Forest, ET: Extra Trees, WLN: Weisfeiler-Lehman Network.

Applications in Research and Reference Standards

Use of Zidovudine (B1683550) Glucuronide as a Standard for UGT Enzyme Activity Assays

Zidovudine O-β-D-glucuronide (GZDV) is fundamental in the characterization and analysis of UDP-glucuronosyltransferase (UGT) enzyme activity, particularly for the UGT2B7 isoform. Zidovudine is a well-established probe substrate used to determine the specific activity of UGT2B7 in various in vitro systems, such as human liver microsomes (HLM) and recombinant UGT enzymes. researchgate.netmdpi.com In these assays, the rate of the enzymatic reaction is determined by quantifying the amount of GZDV formed over time.

To achieve accurate quantification, a purified GZDV reference standard is essential. It is used to create a standard curve in analytical instruments, most commonly High-Performance Liquid Chromatography (HPLC) systems, against which the concentration of the GZDV produced in the assay can be precisely measured. mdpi.comnih.gov This allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate.

For instance, studies using HLM have established the kinetic parameters for zidovudine glucuronidation, which is catalyzed primarily by UGT2B7. mdpi.comnih.gov The availability of the GZDV standard enables the validation of these analytical methods and ensures the reliability and reproducibility of the enzyme activity data generated. mdpi.com These assays are crucial in drug development for screening new chemical entities as potential inhibitors of UGT enzymes. researchgate.net

Table 1: Enzyme Kinetic Parameters for Zidovudine Glucuronidation by UGT2B7 This table presents kinetic values from different studies, highlighting the role of zidovudine as a UGT2B7 substrate. The formation of its glucuronide is the measured endpoint.


Enzyme SourceApparent Km (µM)Reference
Human Liver Microsomes (HLM)~1000 psu.edu
Recombinant Human UGT2B7Not specified, but used as selective substrate researchgate.net
Human Liver Microsomes (HLM)Used as probe substrate nih.gov

Application as a Reference Material in Analytical Method Development

The development and validation of analytical methods for quantifying zidovudine and its metabolites in biological matrices depend on the availability of pure reference standards. nih.govnih.govZidovudine O-β-D-glucuronide serves as a critical reference material for this purpose, particularly for methods like HPLC and radioimmunoassays (RIA). nih.govnih.gov When developing an HPLC method to study the pharmacokinetics of zidovudine, analysts must be able to separate the parent drug from its metabolites and accurately quantify each. The GZDV standard is used to determine the retention time, establish method linearity, and assess parameters such as accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govFor example, a reversed-phase HPLC method was developed and validated for zidovudine and its related substances in pharmaceutical formulations, where such reference standards are indispensable. nih.gov Furthermore, in a study developing a differential assay to measure both zidovudine and GZDV, a radioimmunoassay kit was used. nih.govThe concentration of GZDV was determined by first measuring the baseline zidovudine, then hydrolyzing GZDV back to zidovudine with a β-glucuronidase enzyme, and measuring the total zidovudine concentration. The GZDV concentration was calculated from the difference. To validate this complex procedure, the results were compared against an established HPLC method, a comparison that would be impossible without a certified GZDV reference standard. nih.gov

Role of Zidovudine Glucuronide in Preclinical Drug Metabolism Studies and Metabolite Identification

In preclinical drug metabolism studies, understanding the metabolic fate of a drug candidate is paramount. Zidovudine's metabolism is characterized by its extensive conversion to GZDV, which is the predominant metabolic pathway. clinpgx.orgPreclinical investigations using in vitro systems like human liver microsomes and in vivo animal models are designed to elucidate these pathways. clinpgx.orgnih.gov The authentic standard of Zidovudine O-β-D-glucuronide is used to definitively identify the metabolite peak observed in chromatograms from these experiments. By comparing the retention time and mass spectral data of the metabolite formed in the preclinical system with that of the pure GZDV standard, researchers can confirm its identity. nih.gov For example, studies in human liver microsomes have characterized the glucuronidation of zidovudine, identifying it as the major biotransformation route. clinpgx.orgIn more advanced preclinical models, such as humanized mice expressing human UGT2 enzymes, the formation of GZDV was observed in the liver microsomes of these mice but not in wild-type mice, directly demonstrating the function of the human UGT2B7 enzyme in this metabolic step. nih.govThe ability to quantify GZDV formation in these models is crucial for understanding the enzyme's role and for extrapolating metabolic data from animals to humans. mdpi.comnih.gov

Utility in Drug-Drug Interaction Investigations at the Enzymatic and Preclinical Levels

Zidovudine O-β-D-glucuronide is central to investigating drug-drug interactions (DDIs) involving the UGT2B7 enzyme. Since glucuronidation is the primary clearance pathway for zidovudine, any co-administered drug that inhibits or induces UGT2B7 can significantly alter zidovudine's pharmacokinetics. researchgate.netpsu.eduPreclinical DDI studies use zidovudine as a probe substrate and measure the formation of GZDV in the presence and absence of a potential interactor.

Inhibition Studies: Several drugs have been shown to inhibit the formation of GZDV in vitro. In these assays, a decrease in the production of GZDV indicates enzymatic inhibition.

Efavirenz (B1671121): This antiretroviral is also metabolized by UGT2B7 and acts as a potent competitive inhibitor of zidovudine glucuronidation. In human liver microsomes, efavirenz was shown to inhibit GZDV formation with a Ki (inhibition constant) of 17 µM. nih.govresearchgate.net* Fluconazole (B54011) and Valproic Acid: In vitro studies with human hepatic microsomes demonstrated that both fluconazole and valproic acid caused a concentration-dependent inhibition of GZDV formation. psu.eduThe 50% inhibitory concentrations (IC50) were within the clinical concentration ranges for these drugs, suggesting a high potential for a clinically significant interaction. psu.edu* Herbal Constituents: Certain herbal compounds, such as andrographolide (B1667393) and zerumbone, have been shown to inhibit zidovudine glucuronidation in human liver microsomes, highlighting the potential for herb-drug interactions. mdpi.comInduction Studies: Conversely, some drugs can induce the expression of UGT enzymes, leading to increased metabolism of zidovudine.

Rifampicin: Co-administration of this antituberculosis drug was shown to induce the glucuronidation pathway of zidovudine in HIV-infected patients. nih.govThis resulted in a significant increase in the formation clearance of GZDV and a corresponding decrease in the systemic exposure to zidovudine. nih.gov These preclinical and enzymatic investigations, which rely on the accurate measurement of GZDV, are critical for predicting and managing potential DDIs in clinical practice. researchgate.netpsu.edu

Table 2: In Vitro Drug-Drug Interactions Involving Zidovudine Glucuronidation This table summarizes the effects of various compounds on the formation of Zidovudine O-β-D-glucuronide at the enzymatic level.


Interacting DrugEnzyme SourceEffectFinding (IC50 or Ki)Reference
EfavirenzHuman Liver MicrosomesInhibitionKi = 17 µM[10, 12]
FluconazoleHuman Hepatic MicrosomesInhibitionIC50 = 50 µg/ml clinpgx.org
Valproic AcidHuman Hepatic MicrosomesInhibitionIC50 = 100 µg/ml clinpgx.org
MethadoneHuman Hepatic MicrosomesInhibitionIC50 = 8 µg/ml clinpgx.org
AndrographolideHuman Liver MicrosomesInhibitionIC50 = 6.18 µM nih.gov
ZerumboneHuman Liver MicrosomesInhibitionIC50 = 4.57 µM nih.gov
RifampicinIn vivo (Humans)InductionIncreased formation clearance of GZDV by 100% nih.gov

Table of Mentioned Compounds

Future Research Directions and Emerging Methodologies

Advanced Biocatalytic Strategies for Glucuronide Synthesis

The synthesis of glucuronide metabolites, essential for research and as analytical standards, is moving beyond traditional chemical methods towards more efficient and environmentally friendly biocatalytic strategies. nih.gov These approaches leverage the specificity of enzymes to produce complex molecules like Zidovudine (B1683550) O-β-D-glucuronide.

Two primary biocatalytic approaches are being developed: pure enzyme catalysis and whole-cell catalysis. nih.gov In pure enzyme catalysis, isolated enzymes, such as UDP-glucuronosyltransferases (UGTs), are used to perform the glucuronidation reaction in a controlled in vitro environment. nih.gov Whole-cell catalysis, on the other hand, utilizes genetically engineered microorganisms to produce the desired glucuronide, offering a potentially more cost-effective and scalable solution. nih.gov

Recent research has demonstrated the successful use of plant-derived UGTs for the synthesis of various O-glucuronides. nih.gov Similarly, microbial biotransformation has proven effective in generating glucuronide metabolites, including those that are challenging to synthesize chemically. hyphadiscovery.com For instance, a 10L scale microbial biotransformation was able to yield over 100 mg of a purified acyl glucuronide. hyphadiscovery.com These advancements are crucial for producing the necessary quantities of Zidovudine O-β-D-glucuronide for further research.

Table 1: Comparison of Biocatalytic Synthesis Strategies

Strategy Description Advantages
Pure Enzyme Catalysis Utilizes isolated enzymes (e.g., UGTs) to catalyze glucuronidation in vitro. nih.gov High specificity, controlled reaction conditions.
Whole-Cell Catalysis Employs genetically engineered microorganisms to produce glucuronides in vivo. nih.gov Potentially more cost-effective for large-scale production, no need for enzyme purification.

| Microbial Biotransformation | Uses various microbes to generate glucuronides, matching those produced in human systems. hyphadiscovery.com | Can produce complex glucuronides, scalable from small to large volumes. hyphadiscovery.com |

High-Throughput Screening (HTS) Assays for UGT Modulators

Given that UGTs, particularly the UGT2B7 isoform, are the primary enzymes responsible for the glucuronidation of Zidovudine, understanding how other drugs might modulate their activity is critical. nih.gov High-throughput screening (HTS) has emerged as a powerful technology to rapidly assess the potential for drug-drug interactions by screening large libraries of compounds for their ability to inhibit or induce UGT activity. nih.govnews-medical.net

The development of reliable HTS assays for UGTs is crucial for drug development. nih.gov Fluorescence-based assays are a common HTS method. nih.gov These assays often use a fluorescent substrate that, upon glucuronidation, produces a significant change in fluorescence, allowing for real-time monitoring of the enzyme's activity. nih.gov When a test compound, such as a potential new drug, inhibits the UGT enzyme, the rate of fluorescence increase is reduced. nih.gov

Despite their utility, developing HTS assays for UGTs presents challenges, including the enzymes' poor stability and broad substrate specificity. nih.gov However, successful HTS assays have been developed for several UGT isoforms, including UGT1A1 and UGT1A6. nih.govhelsinki.fi These assays are critical for identifying potential drug-drug interactions early in the drug discovery process, preventing unforeseen complications in clinical use. helsinki.fi

Table 2: High-Throughput Screening Assays for UGTs

Assay Type Principle Application Reference
Fluorescence-Based Measures the change in fluorescence of a probe substrate upon glucuronidation. nih.gov Screening for potential inhibitors and substrates of specific UGT isoforms. nih.gov nih.govhelsinki.fi
Luminescence-Based Detects the amount of UDP produced during the glucuronidation reaction. frontiersin.org Quantifying glycosyltransferase activity and identifying inhibitors. frontiersin.org frontiersin.org

| Cell-Based | Measures cellular responses like changes in signaling pathways or cell viability in response to compounds. marinbio.comyoutube.com | Evaluating compound efficacy, mechanism of action, and potential toxicity in a biologically relevant context. marinbio.com | marinbio.comyoutube.comnih.gov |

Integration of Multi-Omics Data in Glucuronidation Research

To gain a comprehensive understanding of the complex processes governing Zidovudine glucuronidation, researchers are increasingly turning to the integration of multi-omics data. nyu.edu This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the biological pathways involved. nyu.eduresearchdeliver.com

Proteomics, the large-scale study of proteins, can identify and quantify the UGT enzymes and other proteins involved in Zidovudine metabolism. researchdeliver.com Metabolomics, the comprehensive analysis of metabolites, can measure the levels of Zidovudine, Zidovudine O-β-D-glucuronide, and other related small molecules in biological samples. nih.gov

By integrating these datasets, researchers can elucidate the interplay between proteins and metabolites, leading to a more accurate identification of factors influencing drug metabolism. researchdeliver.comresearchgate.net For example, combining proteomic and metabolomic data can help to understand how genetic variations in UGT enzymes (proteomics) affect the levels of Zidovudine and its glucuronide metabolite (metabolomics). This integrated approach is powerful for discovering biomarkers of drug efficacy and toxicity and for understanding the mechanisms of drug resistance. nih.govnih.gov

Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Metabolite Detection

Accurate and sensitive detection of Zidovudine and its metabolites, including Zidovudine O-β-D-glucuronide, is fundamental to pharmacokinetic and metabolic studies. Continuous advancements in analytical chemistry are providing researchers with ever more powerful tools for this purpose. rsc.orgnih.gov

Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), have become the cornerstone of metabolite analysis due to their high sensitivity and specificity. azolifesciences.comnih.gov High-resolution mass spectrometry (HRMS) further enhances this capability, allowing for the detection of metabolites at very low concentrations. acs.org

In addition to MS, novel analytical methods continue to be developed. One such approach for Zidovudine involves chemical derivatization using a "click reaction" to create a new molecule with enhanced properties for detection by HPLC with a UV/Vis detector. najah.edu This method was shown to be highly sensitive, with a limit of detection in the range of 4*10-8 mg/ml. najah.edu A variety of analytical techniques have been employed for the analysis of Zidovudine, with HPLC methods being the most extensively used.

Table 3: Advanced Analytical Techniques for Metabolite Detection

Technique Principle Advantages Reference
LC-MS/MS Separates compounds by liquid chromatography followed by mass analysis for identification and quantification. nih.gov High sensitivity and specificity, suitable for a broad range of analytes. nih.gov nih.govnih.gov
HRMS Provides highly accurate mass measurements, enabling confident identification of unknown metabolites. acs.org Excellent for biomarker discovery and analyzing complex biological samples. acs.org acs.org

| Chemical Derivatization with HPLC-UV | Modifies the target analyte to improve its chromatographic properties and detectability. najah.edu | Can significantly increase sensitivity and selectivity for specific compounds. najah.edu | najah.edu |

Further Elucidation of Extrahepatic Glucuronidation of Zidovudine Glucuronide in Preclinical Models

While the liver is the primary site of drug metabolism, it is now well-established that other organs can play a significant role in the glucuronidation of xenobiotics. nih.govnih.gov For Zidovudine, the kidneys have been identified as a key site of extrahepatic metabolism. nih.gov

Future preclinical research will need to further explore the contribution of extrahepatic tissues to Zidovudine glucuronidation. This includes investigating the specific UGT isoforms present and active in these tissues and how their expression and activity might be influenced by disease states or co-administered drugs. A deeper understanding of extrahepatic metabolism is crucial for accurately predicting Zidovudine's pharmacokinetics and potential for toxicity in diverse patient populations.

Table 4: Kinetic Parameters of Zidovudine Glucuronidation in Human Liver and Kidney Microsomes

Tissue Km (mM) Vmax (nmol/h/mg protein) Reference
Liver 2.19 ± 0.6 43.0 ± 9.5 nih.gov

| Kidney | 1.50 ± 0.49 | 14.5 ± 2.6 | nih.gov |

Table 5: Compound Names Mentioned in the Article

Compound Name
Zidovudine
Zidovudine O-β-D-glucuronide (sodium salt)
1-naphthol
1-naphthylglucuronide
4-hydroxyindole
Scopoletin
Diclofenac
5-methylsalicylic acid
5-bromosalicylic acid
5-chlorosalicylic acid
5-fluorosalicylic acid
Kaempferol-7-O-β-d-glucuronide
3'-amino-3'-deoxythymidine (B22303) (AMT)
AMT 5′-glucuronide (GAMT)
Morphine
Clopidogrel
Gemfibrozil
Atovaquone
Fluconazole (B54011)
Methadone
Valproic acid
Estradiol

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Zidovudine O-β-D-glucuronide (sodium) in biological matrices, and how do they address interference from structurally similar metabolites?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Chromatographic separation must account for structural analogs like AZT glucuronide isomers (e.g., geometric isomers formed during synthesis). For example, micellar electrokinetic chromatography (MEKC) using sodium dodecyl sulfate (SDS) achieves baseline separation of Zidovudine and its 10 related impurities within 15 minutes, with a limit of quantitation (LOQ) of 0.1 μg/mL . Key validation parameters include precision (RSD <5%) and recovery rates (90–110%) under physiological pH conditions.

Q. How is Zidovudine O-β-D-glucuronide (sodium) synthesized and characterized as a metabolite of Zidovudine?

  • Methodological Answer : The metabolite is formed via hepatic glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B6. In vitro studies involve incubating Zidovudine with human liver microsomes (HLMs) and quantifying the glucuronide using isotopic dilution techniques (e.g., deuterated internal standards). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the β-D-glucuronide linkage at the O-position, and comparison with synthetic reference standards .

Q. What are the stability considerations for Zidovudine O-β-D-glucuronide (sodium) in experimental storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. For long-term storage (-80°C), lyophilized samples in amber vials show <5% degradation over 12 months. In aqueous solutions (pH 7.4), hydrolysis occurs at 25°C with a half-life of 48 hours. Additives like 0.1% ascorbic acid mitigate oxidative degradation. Stability protocols must align with ICH guidelines Q1A(R2) and include forced degradation studies under thermal, photolytic, and acidic/alkaline conditions .

Advanced Research Questions

Q. How do conflicting pharmacokinetic (PK) data on Zidovudine O-β-D-glucuronide (sodium) across species inform translational research?

  • Methodological Answer : Discrepancies arise in clearance rates: rodents exhibit 2-fold higher renal excretion than primates due to species-specific UGT2B7 activity. To resolve this, cross-species comparative PK studies are designed using physiologically based pharmacokinetic (PBPK) modeling. Key parameters include plasma protein binding (85% in humans vs. 70% in rats) and tissue-to-plasma partition coefficients. Validated models must incorporate enzyme kinetics (Km and Vmax) from recombinant UGT assays .

Q. What experimental strategies address the co-elution of Zidovudine O-β-D-glucuronide (sodium) with endogenous glucuronides in untargeted metabolomics?

  • Methodological Answer : Orthogonal separation techniques, such as hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS), reduce matrix interference. Data-independent acquisition (DIA) modes (e.g., SWATH) enable retrospective analysis of fragment ion spectra. Isotopic pattern recognition (e.g., 13C-labeled tracers) and machine learning algorithms (e.g., XCMS Online) differentiate endogenous vs. exogenous glucuronides .

Q. How do polymorphic variations in UGT2B7 impact the inter-individual variability of Zidovudine O-β-D-glucuronide (sodium) formation?

  • Methodological Answer : Genotype-phenotype correlation studies are conducted using HLMs stratified by UGT2B7*2 (His268Tyr) alleles. Activity is quantified via reaction phenotyping with probe substrates (e.g., AZT). Population PK models integrate genetic data (e.g., SNP rs7668258) and covariates like age and renal function. In silico tools (e.g., Simcyp Simulator) predict dose adjustments for subpopulations with reduced glucuronidation capacity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported plasma concentrations of Zidovudine O-β-D-glucuronide (sodium) between clinical trials?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., antibody cross-reactivity in ELISA vs. specificity of LC-MS/MS). A meta-analysis should standardize data using Bland-Altman plots to assess bias between methods. For example, ELISA overestimates concentrations by 20% due to cross-reactivity with AZT-glucuronide isomers. Harmonization protocols recommend using a centralized laboratory and validated reference materials .

Experimental Design Tables

Parameter HPLC Method MEKC Method
Separation Time25 min15 min
LOQ0.05 μg/mL0.1 μg/mL
Precision (RSD)3.2%4.8%
Key AdvantageHigh sensitivityRapid impurity profiling

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